![molecular formula C20H14N4 B3069343 2-[2-(1H-苯并咪唑-2-基)苯基]-1H-苯并咪唑 CAS No. 4506-61-0](/img/structure/B3069343.png)

2-[2-(1H-苯并咪唑-2-基)苯基]-1H-苯并咪唑

描述

“2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole” is a type of benzimidazole derivative . Benzimidazoles are important heterocyclic organic compounds that possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

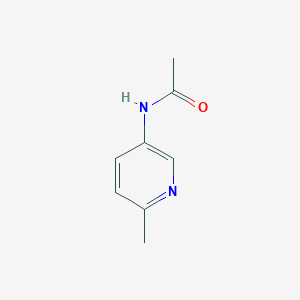

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis

The benzimidazole core is planar and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and the hydrogen bonds . The structure of benzimidazole derivatives can be further improved by changing its functional groups on the core structure .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives typically involve the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques such as FTIR, NMR, and HRMS . The IR spectrum of a benzimidazole derivative showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .科学研究应用

DNA 结合和细胞应用

2-[2-(1H-苯并咪唑-2-基)苯基]-1H-苯并咪唑以其与双链 B-DNA 小沟的强结合能力而闻名,对富含 AT 的序列具有特异性。这一特性使其在细胞分析的荧光 DNA 染色中很有用。该化合物的衍生物 Hoechst 33258 广泛用于植物细胞生物学中的染色体和核染色,以及通过流式细胞术评估核 DNA 含量。Hoechst 衍生物的多功能性延伸到作为放射保护剂和拓扑异构酶抑制剂的应用,为 DNA 序列识别和结合的合理药物设计和分子研究奠定了基础 (伊萨尔和卡卡尔,2013).

化学多样性和络合物形成

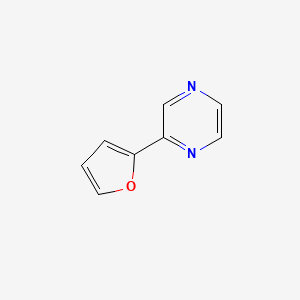

该化合物及其类似物,如 2,6-双(苯并咪唑-2-基)-吡啶,展示出显着的化学多样性。它们作为配体形成络合物,表现出广泛的性质,如光谱、磁性、生物和电化学活性。这种多样性突出了进一步探索未知类似物及其在化学和生物学各个领域的应用的潜力 (博卡、詹姆森和利内特,2011).

生物影响和作用机制

苯并咪唑衍生物,包括 2-[2-(1H-苯并咪唑-2-基)苯基]-1H-苯并咪唑,因其在农业和兽医学中的广泛应用而著称,具有杀真菌和驱虫特性。研究阐明了它们的作用机制,特别是它们作为微管组装的特异性抑制剂通过与微管蛋白分子结合发挥作用。这一见解不仅促进了对其生物影响的理解,还有助于利用这些化合物开发新的治疗剂 (戴维斯,1986).

作用机制

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various proteins and enzymes, making them an important synthon in the development of new drugs .

Mode of Action

One study suggests that certain benzimidazole derivatives can block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes .

Biochemical Pathways

It’s known that benzimidazole derivatives can influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

Certain benzimidazole derivatives have been found to exhibit antiangiogenic effects and promote apoptosis .

安全和危害

未来方向

Research on benzimidazole is a main focus for many laboratories in the world to prepare better anticancer drugs . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .

生化分析

Biochemical Properties

It is known that imidazole derivatives show a broad range of chemical and biological properties . They interact with various enzymes, proteins, and other biomolecules, and these interactions are often key to their biological activity .

Cellular Effects

Some studies suggest that imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-2-8-14(20-23-17-11-5-6-12-18(17)24-20)13(7-1)19-21-15-9-3-4-10-16(15)22-19/h1-12H,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVCKXMOMGRVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

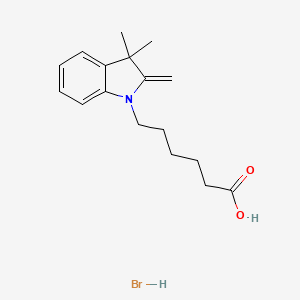

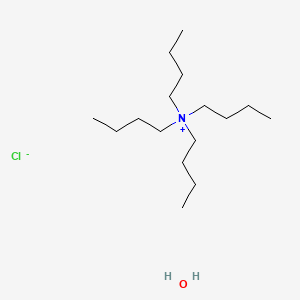

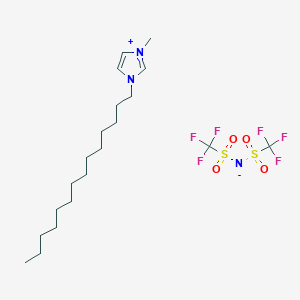

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)